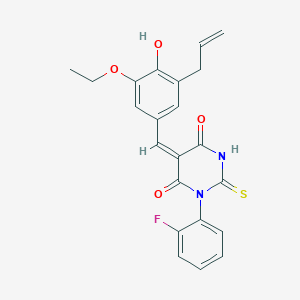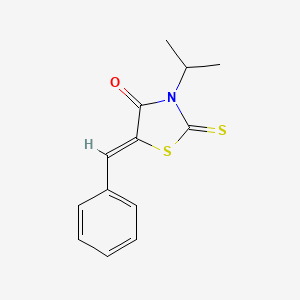![molecular formula C23H19BrN2O2 B5916343 N-[1-[(benzylamino)carbonyl]-2-(3-bromophenyl)vinyl]benzamide](/img/structure/B5916343.png)
N-[1-[(benzylamino)carbonyl]-2-(3-bromophenyl)vinyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-[(benzylamino)carbonyl]-2-(3-bromophenyl)vinyl]benzamide, commonly known as BAVB, is a synthetic compound that has gained significant interest in the scientific community due to its potential therapeutic applications. BAVB belongs to the class of vinylbenzamide derivatives and is known to possess a unique chemical structure that makes it an attractive candidate for drug development.
作用机制
The mechanism of action of BAVB is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation, inflammation, and oxidative stress. BAVB has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. BAVB has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. Additionally, BAVB has been shown to activate the Nrf2/ARE pathway, which is involved in antioxidant defense and cytoprotection.
Biochemical and Physiological Effects:
BAVB has been shown to have several biochemical and physiological effects. In cancer cells, BAVB has been shown to induce cell cycle arrest and apoptosis. Inflammatory cells such as macrophages and neutrophils have been targeted by BAVB, leading to the inhibition of cytokine production and migration. In neurodegenerative disorders, BAVB has been shown to protect neurons from oxidative stress and prevent the formation of beta-amyloid plaques.
实验室实验的优点和局限性
BAVB has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has a unique chemical structure that makes it an attractive candidate for drug development. However, there are also limitations to using BAVB in lab experiments. Its mechanism of action is not fully understood, and its pharmacokinetics and toxicity profile have not been fully characterized.
未来方向
There are several future directions for research on BAVB. One direction is to further elucidate its mechanism of action and identify the specific signaling pathways that are targeted by BAVB. Another direction is to optimize the synthesis method to obtain higher yields of pure BAVB. Additionally, the pharmacokinetics and toxicity profile of BAVB need to be fully characterized to determine its potential as a therapeutic agent. Finally, preclinical and clinical studies are needed to evaluate the efficacy and safety of BAVB in various diseases.
合成方法
The synthesis of BAVB involves a multi-step process that includes the reaction of 3-bromoacetophenone with benzylamine, followed by the condensation of the resulting product with 4-nitrobenzaldehyde. The final step involves the reduction of the nitro group to an amino group, resulting in the formation of BAVB. The synthesis method has been optimized to obtain high yields of pure BAVB.
科学研究应用
BAVB has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, BAVB has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammatory diseases such as rheumatoid arthritis and colitis have also been targeted by BAVB due to its anti-inflammatory properties. In neurodegenerative disorders such as Alzheimer's disease, BAVB has been shown to protect neurons from oxidative stress and prevent the formation of beta-amyloid plaques.
属性
IUPAC Name |
N-[(E)-3-(benzylamino)-1-(3-bromophenyl)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN2O2/c24-20-13-7-10-18(14-20)15-21(26-22(27)19-11-5-2-6-12-19)23(28)25-16-17-8-3-1-4-9-17/h1-15H,16H2,(H,25,28)(H,26,27)/b21-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTBMONJLQJUAH-RCCKNPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC(=CC=C2)Br)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC(=CC=C2)Br)/NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-3-(benzylamino)-1-(3-bromophenyl)-3-oxoprop-1-en-2-yl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-ethyl-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5916261.png)
![5-{5-bromo-2-[(3-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916262.png)
![5-{3-chloro-4-[(3-nitrobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916283.png)
![3-(4-ethoxyphenyl)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B5916289.png)
![2,4-dimethyl-N-[4-morpholinyl(phenyl)methylene]benzenesulfonamide](/img/structure/B5916291.png)
![3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5916293.png)




![methyl 4-{[2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5916325.png)
![methyl 4-({2-[(2-chlorobenzoyl)amino]-5-phenyl-2,4-pentadienoyl}amino)benzoate](/img/structure/B5916328.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-chlorobenzamide](/img/structure/B5916330.png)
![1,1'-[(2,4,5,6-tetrafluoro-1,3-phenylene)dicarbonyl]dipyrrolidine](/img/structure/B5916336.png)